1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Overview
Description
1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a nitropyridinyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine and 5-nitropyridine-2-carboxylic acid as the primary starting materials.
Formation of Intermediate: The 3-chlorophenylamine undergoes a nucleophilic substitution reaction with 5-nitropyridine-2-carboxylic acid to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the piperazine ring, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other substituents such as hydroxyl or alkyl groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)urea: This compound has a similar structural framework but contains a urea group instead of a piperazine ring.
1-(3-Chlorophenyl)-4-(5-nitropyridin-2-yl)imidazole: This compound features an imidazole ring in place of the piperazine ring.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-2-1-3-13(10-12)18-6-8-19(9-7-18)15-5-4-14(11-17-15)20(21)22/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSTHFKUOXTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320104 | |
Record name | 1-(3-chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666032 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400088-81-5 | |
Record name | 1-(3-chlorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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